molecular formula C16H26N2 B13952812 1-benzyl-N-isopropyl-4-methylpiperidin-4-amine

1-benzyl-N-isopropyl-4-methylpiperidin-4-amine

Cat. No.: B13952812
M. Wt: 246.39 g/mol
InChI Key: KRNSVWLCJIMEOI-UHFFFAOYSA-N
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Description

1-Benzyl-N-isopropyl-4-methylpiperidin-4-amine is a synthetic organic compound belonging to the piperidine class Piperidines are six-membered heterocyclic compounds containing one nitrogen atom This particular compound is characterized by the presence of a benzyl group, an isopropyl group, and a methyl group attached to the piperidine ring

Preparation Methods

The synthesis of 1-benzyl-N-isopropyl-4-methylpiperidin-4-amine typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through cyclization reactions involving appropriate precursors.

    Introduction of the Benzyl Group: Benzylation of the piperidine ring is achieved using benzyl halides under basic conditions.

    Isopropylation and Methylation:

Industrial production methods may involve optimization of reaction conditions to achieve higher yields and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions.

Chemical Reactions Analysis

1-Benzyl-N-isopropyl-4-methylpiperidin-4-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the benzyl or isopropyl groups using reagents like sodium hydride or alkyl halides.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure settings. Major products formed from these reactions depend on the specific reagents and conditions employed.

Scientific Research Applications

1-Benzyl-N-isopropyl-4-methylpiperidin-4-amine has several scientific research applications:

    Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting the central nervous system.

    Biological Studies: The compound is studied for its potential effects on neurotransmitter systems and receptor binding.

    Industrial Applications: It serves as a building block in the synthesis of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of 1-benzyl-N-isopropyl-4-methylpiperidin-4-amine involves its interaction with specific molecular targets, such as neurotransmitter receptors or enzymes. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing physiological processes. The exact pathways and molecular interactions depend on the specific application and context of use.

Comparison with Similar Compounds

1-Benzyl-N-isopropyl-4-methylpiperidin-4-amine can be compared with other piperidine derivatives, such as:

    1-Benzylpiperidin-4-amine: Lacks the isopropyl and methyl groups, leading to different pharmacological properties.

    1-Benzyl-N-methylpiperidin-4-amine: Contains a methyl group instead of an isopropyl group, affecting its chemical reactivity and biological activity.

    4-Amino-1-benzylpiperidine: Similar structure but without the N-isopropyl and 4-methyl substitutions, resulting in distinct applications and effects.

The uniqueness of this compound lies in its specific substitution pattern, which imparts unique chemical and biological properties, making it valuable for targeted research and industrial applications.

Properties

Molecular Formula

C16H26N2

Molecular Weight

246.39 g/mol

IUPAC Name

1-benzyl-4-methyl-N-propan-2-ylpiperidin-4-amine

InChI

InChI=1S/C16H26N2/c1-14(2)17-16(3)9-11-18(12-10-16)13-15-7-5-4-6-8-15/h4-8,14,17H,9-13H2,1-3H3

InChI Key

KRNSVWLCJIMEOI-UHFFFAOYSA-N

Canonical SMILES

CC(C)NC1(CCN(CC1)CC2=CC=CC=C2)C

Origin of Product

United States

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